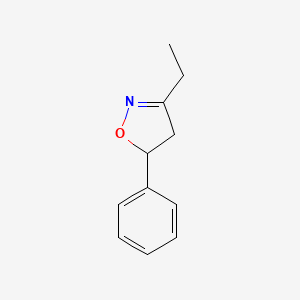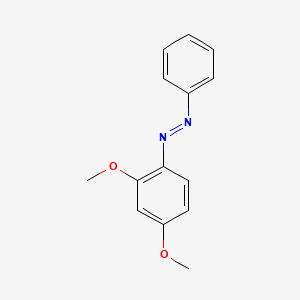
1-Methoxy-3-morpholinopropan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メトキシ-3-モルホリノプロパン-2-オール塩酸塩は、分子量が211.68 g/molの汎用性の高い化学化合物です。 その高い純度と独自の特性の組み合わせにより、さまざまな研究開発用途で価値があるとされています .
準備方法
合成経路と反応条件: 1-メトキシ-3-モルホリノプロパン-2-オール塩酸塩の合成は、一般的にモルホリンと3-クロロプロパン-1,2-ジオールを塩基存在下で反応させ、次に生成物をメチル化することにより行われます。 最終段階では、塩酸を加えて塩酸塩を生成します。
工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、高収率と高純度を確保するために最適化されています。 このプロセスには、目的の生成物を得るために、温度、pH、反応時間の厳密な制御が含まれます。
化学反応の分析
反応の種類: 1-メトキシ-3-モルホリノプロパン-2-オール塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: これは、アルコール誘導体を生成するために還元することができます。
置換: この化合物は、求核置換反応を起こすことができ、ここでメトキシ基は他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン化物、アミン、チオールなどの求核剤は、置換反応で一般的に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される場合があり、置換反応によりさまざまな置換誘導体が生成される可能性があります。
科学研究用途
1-メトキシ-3-モルホリノプロパン-2-オール塩酸塩は、その独自の特性により、科学研究で広く使用されています。 その用途には、以下が含まれます。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 生化学的アッセイで使用され、特定の生物学的サンプルの安定化剤として使用されます。
医学: その潜在的な治療特性と、医薬品化合物の合成における中間体として調査されています。
科学的研究の応用
1-Methoxy-3-morpholinopropan-2-ol hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
1-メトキシ-3-モルホリノプロパン-2-オール塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。 これは、置換反応で求核剤として作用し、求電子中心と共有結合を形成することができます。 この化合物の効果は、電子を供与または受容する能力を通じて媒介され、さまざまな化学変換を促進します。
類似の化合物との比較
1-メトキシ-3-モルホリノプロパン-2-オール塩酸塩は、以下のような類似の化合物と比較することができます。
3-モルホリノプロパン-1-オール: メトキシ基がなく、反応性と特性が異なります。
1-メトキシ-2-プロパノール: 異なる官能基を含んでおり、化学的挙動が異なります。
モルホリン: 追加の官能基のないより単純な構造で、特定の用途では汎用性が低くなります。
1-メトキシ-3-モルホリノプロパン-2-オール塩酸塩の独自性は、その官能基の組み合わせにあり、これはさまざまな化学反応で独特の反応性と汎用性を付与します .
類似化合物との比較
1-Methoxy-3-morpholinopropan-2-ol hydrochloride can be compared with similar compounds such as:
3-Morpholinopropan-1-ol: Lacks the methoxy group, resulting in different reactivity and properties.
1-Methoxy-2-propanol: Contains a different functional group, leading to variations in its chemical behavior.
Morpholine: A simpler structure without the additional functional groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions .
特性
分子式 |
C8H18ClNO3 |
|---|---|
分子量 |
211.68 g/mol |
IUPAC名 |
1-methoxy-3-morpholin-4-ylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c1-11-7-8(10)6-9-2-4-12-5-3-9;/h8,10H,2-7H2,1H3;1H |
InChIキー |
FIHJNJMETHTGNI-UHFFFAOYSA-N |
正規SMILES |
COCC(CN1CCOCC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)
![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)

![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)

![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)
